Methyl 4-oxo-3-(2,2,6,6-tetramethylpiperidin-4-yl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Overview
Description
Methyl 4-oxo-3-(2,2,6,6-tetramethyl-4-piperidinyl)-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate is a complex organic compound with a unique structure that includes a quinazoline ring, a piperidine ring, and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-3-(2,2,6,6-tetramethylpiperidin-4-yl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazoline ring, the introduction of the piperidine ring, and the incorporation of the thioxo group. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-3-(2,2,6,6-tetramethyl-4-piperidinyl)-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 4-oxo-3-(2,2,6,6-tetramethyl-4-piperidinyl)-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 4-oxo-3-(2,2,6,6-tetramethylpiperidin-4-yl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 4-oxo-3-(2,2,6,6-tetramethylpiperidin-4-yl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate include:
- 3-Dodecyl-1-(2,2,6,6-tetramethyl-4-piperidinyl)-2,5-pyrrolidinedione (CAS No. 79720-19-7)
Uniqueness
Methyl 4-oxo-3-(2,2,6,6-tetramethyl-4-piperidinyl)-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-oxo-2-sulfanylidene-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-quinazoline-7-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-18(2)9-12(10-19(3,4)21-18)22-15(23)13-7-6-11(16(24)25-5)8-14(13)20-17(22)26/h6-8,12,21H,9-10H2,1-5H3,(H,20,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPKZDUONLKAPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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